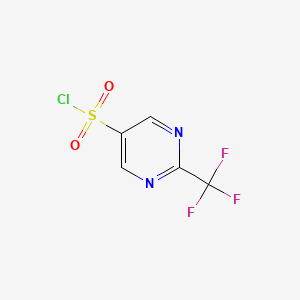
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, along with a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(Trifluoromethyl)pyrimidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the pyrimidine ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions with this compound.
Oxidizing Agents: Peroxides and other oxidizing agents can be used to modify the trifluoromethyl group.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group can influence the electronic properties of the pyrimidine ring, affecting its interactions with biological targets and other molecules. The sulfonyl chloride group is highly reactive, enabling the compound to participate in a wide range of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness: 2-(Trifluoromethyl)pyrimidine-5-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group on a pyrimidine ring. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1823366-80-8 |
|---|---|
Molekularformel |
C5H2ClF3N2O2S |
Molekulargewicht |
246.60 g/mol |
IUPAC-Name |
2-(trifluoromethyl)pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C5H2ClF3N2O2S/c6-14(12,13)3-1-10-4(11-2-3)5(7,8)9/h1-2H |
InChI-Schlüssel |
XJCMEKCFFUNUFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)
![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
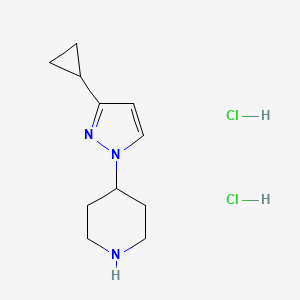
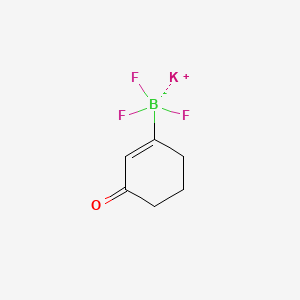
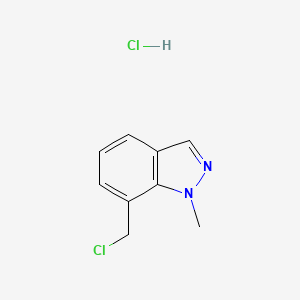
![2-{6-Oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid hydrochloride](/img/structure/B13460193.png)
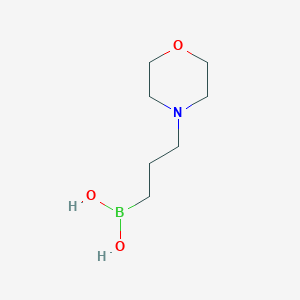
![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)

![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
